4-Chloro-2-nitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzaldehyde involves several chemical reactions that enable the formation of its complex structure. Recent studies have focused on new approaches to synthesize 2-nitrobenzaldehyde, a closely related compound, by formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis, which could potentially be applied to the synthesis of 4-Chloro-2-nitrobenzaldehyde. These methods emphasize safety and environmental considerations in the chemical synthesis process (Sainz-Díaz, 2002).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzaldehyde and its derivatives has been a subject of extensive studies, including spectroscopic analysis and quantum chemical calculations. Investigations using FT-IR and FT-Raman spectroscopy, along with ab initio and DFT calculations, have provided insights into the optimized structures, harmonic vibrational frequencies, and the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Such studies offer a detailed interpretation of the vibrational spectra and the thermodynamic functions of the compound (Karunakaran & Balachandran, 2012).
Scientific Research Applications
Environmental Applications : Carbon nanotubes (CNTs) show potential as catalysts in the ozonation process for pollutant removal, which includes the degradation of compounds like 4-nitrobenzaldehyde. This application is significant for environmental remediation technologies (Santos et al., 2020).
Solubility and Purification : The solubility of 4-nitrobenzaldehyde in various solvents increases with temperature, except for acetonitrile. Understanding this solubility can aid in optimizing purification processes for this compound (Cheng et al., 2017).
Pharmaceutical Applications : The compound has been used in the detection of genotoxic impurities in pharmaceuticals, particularly in chloramphenicol formulations, using HPLC-UV derivatization methods (Luo et al., 2018).
Chemical Synthesis and Catalysis : 4-Nitrobenzaldehyde is involved in catalytic reactions to produce various derivatives. For instance, basic carbons catalyze the condensation of benzaldehyde and substituted benzaldehydes, including 4-nitrobenzaldehyde, for the production of 1,4-dihydropyridine derivatives (Perozo-Rondón et al., 2006).
Spectroscopy and Chemical Analysis : Detailed studies of 4-chloro-3-nitrobenzaldehyde's FT-IR and FT-Raman spectra provide insights into its stability and chemical activity, which are crucial for its characterization in various applications (Karunakaran & Balachandran, 2012).
Antibacterial Properties : Hydrazone compounds derived from similar structures show effective antibacterial properties against various bacteria and fungi, indicating potential pharmaceutical applications (He & Xue, 2021).
Safety And Hazards
Safety data sheets suggest avoiding breathing in mist, gas, or vapors of 4-Chloro-2-nitrobenzaldehyde. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak67.
Future Directions
Specific future directions for the use or study of 4-Chloro-2-nitrobenzaldehyde are not readily available. However, given its use in organic synthesis3, it may continue to be a useful reagent in the development of new synthetic methods and the synthesis of new compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
4-chloro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNQUMLOFWSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204090 | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzaldehyde | |
CAS RN |
5551-11-1 | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5551-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005551111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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